Superior Subtype Selectivity: QO 58 vs. Retigabine
QO 58 demonstrates markedly superior selectivity for Kv7.2 and Kv7.4 over Kv7.3 compared to the clinically used Kv7 opener, retigabine. While retigabine acts primarily on the pore domain and shows little subunit discrimination, QO 58's VSD-targeted mechanism allows for distinct subtype-specific effects [1]. This differentiation is supported by EC50 data across Kv7 subtypes, which shows QO 58 is approximately 6-fold more potent on Kv7.2 than on Kv7.1, whereas retigabine's activity is more uniform .
| Evidence Dimension | Potency and subtype selectivity (EC50) |
|---|---|
| Target Compound Data | EC50 values: 0.6 μM (Kv7.4), 1.0 μM (Kv7.2), 5.2 μM (Kv7.3/7.5), 7.0 μM (Kv7.1) . |
| Comparator Or Baseline | Retigabine: Does not exhibit strong subtype selectivity; its primary mechanism is pore domain activation without the pronounced selectivity profile of QO 58 [1]. |
| Quantified Difference | QO 58 is approximately 7-fold more potent on Kv7.2 (EC50=1.0 μM) than on Kv7.1 (EC50=7.0 μM). This pronounced selectivity gradient is not observed with retigabine [1]. |
| Conditions | Perforated whole-cell patch clamp recordings in HEK293 cells expressing recombinant human Kv7 channels . |
Why This Matters
This selectivity is critical for researchers seeking to dissect the specific roles of Kv7.2 and Kv7.4 in neuronal signaling, as using a non-selective opener like retigabine would confound results by activating a broader range of subunits.
- [1] Zhang F, Mi Y, Qi JL, Li JW, Si M, Guan BC, et al. Modulation of Kv7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. Br J Pharmacol. 2013;168(4):1030-1042. View Source
